

NMR and mass spectrometry characterization of 4-(2-Bromoethyl)benzonitrile derivatives

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Compound of Interest

Compound Name: **4-(2-Bromoethyl)benzonitrile**

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A Comparative Guide to the NMR and Mass Spectrometry Characterization of **4-(2-Bromoethyl)benzonitrile** and Its Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of novel organic compounds is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-(2-Bromoethyl)benzonitrile**, a versatile building block in medicinal chemistry and materials science. By presenting experimental data alongside that of structurally related derivatives, this document serves as a practical resource for the unambiguous identification and characterization of this compound class.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for **4-(2-Bromoethyl)benzonitrile** and selected derivatives. This comparative presentation allows for a clear understanding of the influence of the bromoethyl substituent on the spectral properties of the benzonitrile core.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Ar-H	-CH ₂ -Br	-CH ₂ -Ar	Other Protons
4-(2-Bromoethyl)benzonitrile	7.62 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H)	3.68 (t, J=7.2 Hz, 2H)	3.20 (t, J=7.2 Hz, 2H)	-
4-(Bromomethyl)benzonitrile[1]	7.65 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H)	4.49 (s, 2H)	-	-
4-Ethylbenzonitrile[2]	7.55 (d, J=8.0 Hz, 2H), 7.28 (d, J=8.0 Hz, 2H)	-	2.73 (q, J=7.6 Hz, 2H)	1.26 (t, J=7.6 Hz, 3H)
4-(2-Hydroxyethyl)benzonitrile[3][4]	7.61 (d, J=8.2 Hz, 2H), 7.37 (d, J=8.2 Hz, 2H)	-	2.94 (t, J=6.5 Hz, 2H)	3.92 (t, J=6.5 Hz, 2H, -CH ₂ OH), 1.75 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compo und	C≡N	C-CN	Ar-CH	Ar-C- CH ₂	-CH ₂ -Br	-CH ₂ -Ar	Other Carbon s
4-(2-Bromoethyl)benzonitrile	118.8	112.0	132.5, 130.0	145.0	32.5	38.0	-
4-(Bromomethyl)benzonitrile[1]	118.6	111.9	132.6, 129.5	143.9	32.2	-	-
4-Ethylbenzonitrile[2]	119.1	110.8	132.3, 128.4	149.8	-	29.2	15.2 (-CH ₃)
4-(2-Hydroxyethyl)benzonitrile[4]	119.0	111.1	132.4, 129.8	145.2	-	38.6	62.9 (-CH ₂ OH)

Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Data

Compound	Molecular Ion (M^+) [m/z]	Key Fragment Ions [m/z] and Proposed Structures
4-(2-Bromoethyl)benzonitrile	210/212 (C_9H_8BrN)	131 ($[M-Br]^+$, $C_9H_8N^+$), 116 ($[M-CH_2Br]^+$, $C_8H_6N^+$), 103 ($C_7H_5N^+$, benzonitrile cation)
4-(Bromomethyl)benzonitrile ^[1]	195/197 (C_8H_6BrN)	116 ($[M-Br]^+$, $C_8H_6N^+$), 89 ($[C_7H_5]^+$)
4-Bromobenzonitrile ^[5]	181/183 (C_7H_4BrN)	102 ($[M-Br]^+$, $C_7H_4N^+$), 75 ($[C_6H_3]^+$)
4-Ethylbenzonitrile ^[2]	131 (C_9H_9N)	116 ($[M-CH_3]^+$, $C_8H_6N^+$), 89 ($[C_7H_5]^+$)

Experimental Workflows and Logical Relationships

The structural characterization of **4-(2-bromoethyl)benzonitrile** derivatives follows a logical workflow, beginning with sample preparation and proceeding through a series of spectroscopic analyses to confirm the compound's identity and purity.

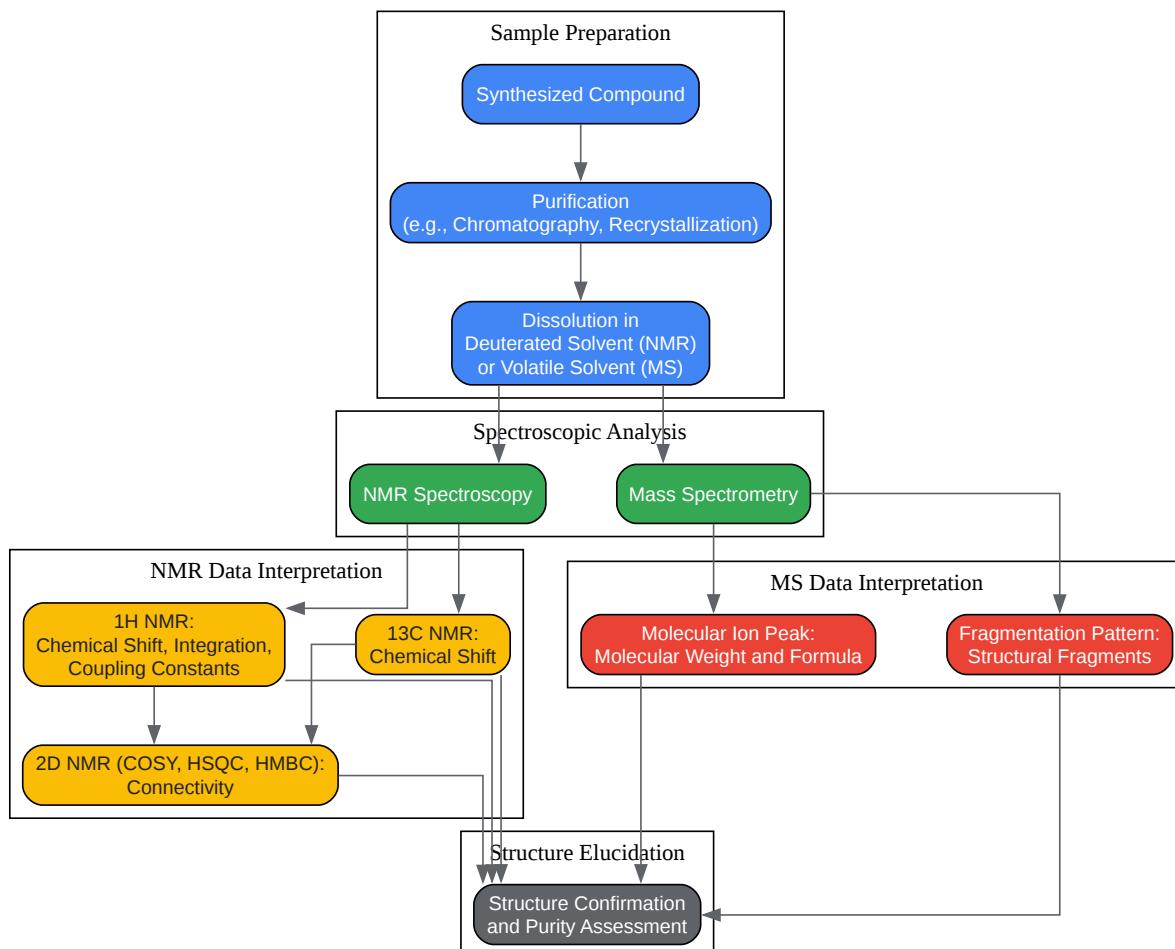
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Figure 1. Workflow for the spectroscopic characterization of organic compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry NMR tube.[\[6\]](#) For quantitative NMR, a known amount of an internal standard may be added.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).[\[6\]](#)
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons.[\[7\]](#)
 - Acquisition Time (AQ): 2-4 seconds.[\[6\]](#)
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., ' zgpg30').
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
 - Relaxation Delay (D1): 2 seconds.

- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). Integrate the peaks in the ^1H NMR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[8]
- Instrumentation:
 - Ionization Source: Electron Ionization (EI) is a common technique for small, volatile molecules and provides reproducible fragmentation patterns.[9] Electrospray Ionization (ESI) is an alternative "soft" ionization technique that often preserves the molecular ion.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.[10]
- Data Acquisition:
 - Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or a gas chromatography (GC) inlet.
 - Set the ionization energy, typically 70 eV for EI, to generate a standard, library-comparable spectrum.[10]
 - Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound. Note the isotopic pattern, especially for bromine-containing compounds which will show characteristic M^+ and $M+2$ peaks of nearly equal intensity.[5] Analyze the major fragment ions to deduce the structure of different parts of the molecule.

Alternative Characterization Techniques

While NMR and MS are the primary tools for structural elucidation, other analytical techniques can provide complementary information:

- High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and for isolating it from a reaction mixture. Different detectors (e.g., UV-Vis, Diode Array) can provide additional information about the analyte.
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates volatile components of a mixture before their introduction into the mass spectrometer. This is particularly useful for analyzing reaction mixtures and identifying byproducts.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For **4-(2-Bromoethyl)benzonitrile**, characteristic peaks for the nitrile group ($\text{C}\equiv\text{N}$ stretch, $\sim 2230 \text{ cm}^{-1}$) and the aromatic ring would be expected.
- Elemental Analysis: Determines the percentage composition of elements (C, H, N, Br) in a pure sample, which can be used to confirm the empirical formula derived from mass spectrometry.

The selection of analytical techniques will depend on the specific goals of the analysis, such as structure confirmation, purity assessment, or quantitative determination. A combination of these methods provides the most comprehensive characterization of a novel compound.

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